molecular formula C10H10N2O3 B12965863 2-(7-Methoxy-1H-indazol-3-YL)acetic acid

2-(7-Methoxy-1H-indazol-3-YL)acetic acid

Cat. No.: B12965863
M. Wt: 206.20 g/mol
InChI Key: YZDXXYISXZLZBY-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position of the indazole ring and an acetic acid moiety at the 3rd position, making it a unique and potentially valuable molecule for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dihydroindazole derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(7-Methoxy-1H-indazol-3-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of phosphoinositide 3-kinase δ, which is relevant in respiratory diseases .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    1H-Indazole-3-acetic acid: Another indazole derivative with different substitution patterns.

Uniqueness: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its potential as a therapeutic agent compared to other indazole derivatives .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(7-methoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-4-2-3-6-7(5-9(13)14)11-12-10(6)8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

YZDXXYISXZLZBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)CC(=O)O

Origin of Product

United States

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